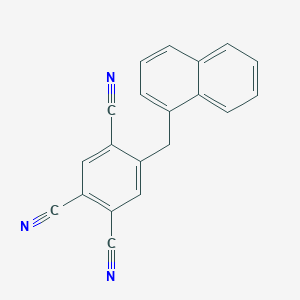
Agn-PC-0N5dmp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0N5dmp is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0N5dmp typically involves a series of chemical reactions that require precise control over reaction conditions. The synthetic routes often include steps such as glycosylation, denaturation, and derivatization . These reactions are carried out under specific conditions, including controlled pH, temperature, and reaction time, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization . These methods allow for the efficient and reproducible production of this compound on a large scale, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0N5dmp undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Agn-PC-0N5dmp has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in synthetic chemistry for the development of new compounds and materials
Biology: In biological research, this compound is employed in studies related to cellular processes and molecular interactions
Industry: This compound is utilized in industrial processes for the production of high-value chemicals and materials
Mechanism of Action
The mechanism of action of Agn-PC-0N5dmp involves its interaction with specific molecular targets and pathways within cells . The compound can modulate various biochemical processes, leading to changes in cellular function and behavior. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in research and industry.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural and functional similarities with Agn-PC-0N5dmp. These include other glycosylated derivatives and compounds with similar functional groups .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, such as its specific reactivity and stability under various conditions . This makes it particularly valuable for certain applications where other compounds may not perform as effectively.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties, combined with its wide range of applications, make it a valuable tool for researchers and industry professionals alike
Properties
CAS No. |
62103-79-1 |
|---|---|
Molecular Formula |
C20H11N3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
5-(naphthalen-1-ylmethyl)benzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C20H11N3/c21-11-17-10-19(13-23)18(12-22)9-16(17)8-15-6-3-5-14-4-1-2-7-20(14)15/h1-7,9-10H,8H2 |
InChI Key |
SNPJWYOXGSDQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC(=C(C=C3C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















